molecular formula C11H15BO4 B581985 (4-Butoxy-3-formylphenyl)boronic acid CAS No. 815619-87-5

(4-Butoxy-3-formylphenyl)boronic acid

Cat. No. B581985
CAS RN: 815619-87-5
M. Wt: 222.047
InChI Key: CXMOGUFQKZWEGE-UHFFFAOYSA-N
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Description

“(4-Butoxy-3-formylphenyl)boronic acid” is a type of boronic acid. Boronic acids are versatile synthetic building blocks and important intermediates in the preparation of agrochemical and pharmaceutical active ingredients . They are used as stabilizers and inhibitors for enzymes and as bactericides .


Synthesis Analysis

The synthesis of boronic acids like “this compound” is typically performed on a nanomole scale with high synthesis success rates . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H15BO4 . Its average mass is 222.045 Da and its monoisotopic mass is 222.106339 Da .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are commonly used in cross-coupling reactions . They are also used as reagents for palladium-catalyzed Suzuki-Miyaura cross-coupling in water .

Scientific Research Applications

Glucose Responsive Polymeric Systems

(4-Butoxy-3-formylphenyl)boronic acid has been explored in the development of glucose responsive polymeric insulin delivery systems. Boronic acids interact with diols in a glucose-dependent manner, which can trigger swelling in polymeric delivery systems, thereby releasing insulin. This interaction was utilized in the formulation of insulin-containing nanoparticles using 4-formylphenylboronic acid conjugated chitosan, showing potential for self-regulated insulin delivery in diabetes treatment (Siddiqui et al., 2016).

Catalysis in Organic Synthesis

Boronic acid, including derivatives such as this compound, plays a crucial role in organic synthesis. Its catalytic properties have been utilized in aza-Michael additions and Suzuki cross-coupling reactions, which are fundamental for constructing complex organic molecules. For instance, the aza-Michael addition of hydroxamic acid to quinone imine ketals using boronic acid catalysis demonstrates the versatility and efficiency of boronic acids in enabling highly enantioselective reactions, pivotal for synthesizing densely functionalized cyclohexanes (Hashimoto et al., 2015).

Biomedical Applications

Recent studies have highlighted the potential of boronic acid polymers, including those derived from this compound, in various biomedical applications. These applications range from HIV treatment to cancer therapy, leveraging the unique reactivity, solubility, and responsive nature of boronic acid-containing polymers. Their underutilized yet significant potential suggests a promising avenue for further exploration in the design of new biomaterials for medical use (Cambre & Sumerlin, 2011).

Fluorescent Chemosensors

The ability of boronic acids to form complexes with cis-1,2- or 1,3-diols has been exploited in the development of fluorescent chemosensors for detecting biologically active substances. These chemosensors are crucial for disease diagnosis and treatment monitoring. This compound derivatives can serve as fluorescent sensors for carbohydrates and bioactive substances, indicating the broad applicability of boronic acid in chemical sensing technologies (Huang et al., 2012).

Mechanism of Action

Target of Action

The primary target of (4-Butoxy-3-formylphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including many inhibitors of serine proteases .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, potentially including inhibitors of serine proteases , which can influence the growth, progression, and metastasis of tumor cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign , suggesting it may have minimal environmental impact.

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .

properties

IUPAC Name

(4-butoxy-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMOGUFQKZWEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743096
Record name (4-Butoxy-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

815619-87-5
Record name (4-Butoxy-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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